molecular formula C18H29N2O10- B14230796 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate CAS No. 524675-36-3

2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate

Cat. No.: B14230796
CAS No.: 524675-36-3
M. Wt: 433.4 g/mol
InChI Key: VPXPEIXKIIGZDO-UHFFFAOYSA-M
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Description

2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate is a complex organic compound featuring a diazo group and a crown ether moiety

Preparation Methods

The synthesis of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate typically involves the reaction of a diazo compound with a crown ether derivative. The reaction conditions often require the use of a base to deprotonate the diazo compound, facilitating its nucleophilic attack on the crown ether. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.

    Reduction: Reduction of the diazo group can yield an amine or hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate involves the generation of reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate include other diazo compounds and crown ether derivatives. For example:

    2-Diazo-1-(4-hydroxyphenyl)ethanone: A versatile photochemical and synthetic reagent used in similar applications.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:

Properties

CAS No.

524675-36-3

Molecular Formula

C18H29N2O10-

Molecular Weight

433.4 g/mol

IUPAC Name

2-diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate

InChI

InChI=1S/C18H30N2O10/c1-2-14(30-18(23)16(20-19)17(21)22)15-13-28-10-9-26-6-5-24-3-4-25-7-8-27-11-12-29-15/h14-15H,2-13H2,1H3,(H,21,22)/p-1

InChI Key

VPXPEIXKIIGZDO-UHFFFAOYSA-M

Canonical SMILES

CCC(C1COCCOCCOCCOCCOCCO1)OC(=O)C(=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

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